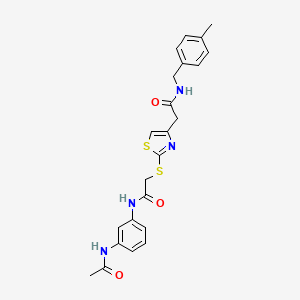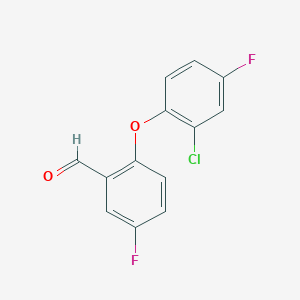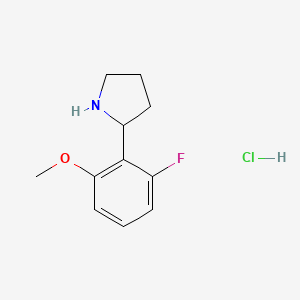
2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2253630-31-6 . It has a molecular weight of 231.7 . The IUPAC name for this compound is 2-(2-fluoro-6-methoxyphenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14FNO.ClH/c1-14-10-6-2-4-8(12)11(10)9-5-3-7-13-9;/h2,4,6,9,13H,3,5,7H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Human Pharmacokinetic Studies : A study by Harrison et al. (2012) discusses the human pharmacokinetic uncertainty in compounds, including PF-4776548, which bears similarity to "2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride". The study emphasizes the importance of human pharmacokinetic studies in characterizing the disposition of such compounds in humans.
Asymmetric Synthesis : Research by Wu, Lee, & Beak (1996) focuses on the asymmetric synthesis of pyrrolidine derivatives, including those with methoxyphenyl groups. This research is crucial for developing methods to synthesize enantioselective compounds for potential therapeutic applications.
Anticancer Drug Activity : A study by Ambaye, Indap, & Naik (2004) investigates the antitumor activity of compounds structurally related to "this compound". The study examines their effects when co-administered with anticancer drugs in murine tumors.
Hydrogen Bonding Studies in Pyrrolidines : Research by Steciuk et al. (2015) delves into hydrogen bonding and nitrogen-boron coordination in pyridoxaboroles, which are structurally similar to "this compound". Understanding these interactions is significant for the development of new materials and pharmaceuticals.
Corrosion Inhibition : A paper by Ansari, Quraishi, & Singh (2015) discusses the role of pyridine derivatives, akin to "this compound", in inhibiting steel corrosion. This research is important for industrial applications, particularly in protecting metal surfaces.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-10-6-2-4-8(12)11(10)9-5-3-7-13-9;/h2,4,6,9,13H,3,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHKVDSTMSCCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
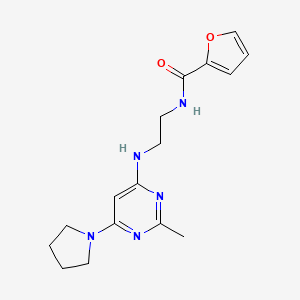
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B2462106.png)
![N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462107.png)
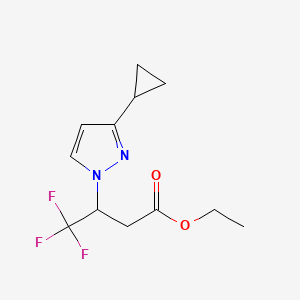
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2462110.png)
![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)
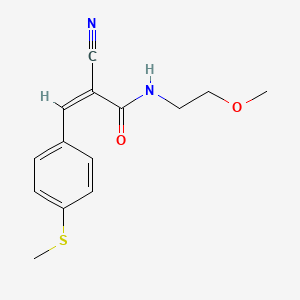
![{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2462113.png)




